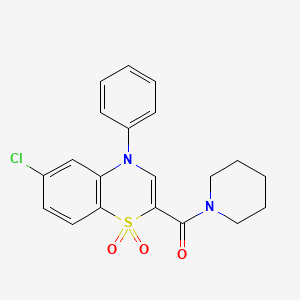
6-chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a useful research compound. Its molecular formula is C20H19ClN2O3S and its molecular weight is 402.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound belonging to the benzothiazine class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiazine core with various substituents that enhance its biological activity. The presence of a chloro group and a piperidine moiety contributes to its unique chemical properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18ClN2O3S |
| Molecular Weight | 364.86 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. This mechanism is crucial in therapeutic applications where enzyme modulation is desired.
Receptor Binding: It can interact with cellular receptors, leading to modulation of signaling pathways. This interaction may trigger downstream effects that influence cellular behavior.
DNA Intercalation: The compound may intercalate into DNA strands, affecting replication and transcription processes. This property is particularly significant in the context of anticancer research.
Biological Activity and Therapeutic Applications
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity: Preliminary research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. Its ability to intercalate DNA may contribute to its anticancer properties by disrupting the replication process in rapidly dividing cells.
Antimicrobial Properties: The compound has shown potential antimicrobial activity against certain bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Neuropharmacological Effects: The structural similarities to known dopaminergic compounds suggest potential neuropharmacological effects. Studies have indicated that derivatives of benzothiazine compounds can act as agonists at dopamine receptors, potentially influencing mood and motor control.
Case Studies
A review of existing literature reveals several case studies that investigate the biological activity of related compounds:
- Dopaminergic Activity: A study on substituted benzothiazines demonstrated dopaminergic activity through receptor binding assays and behavioral tests in animal models . These findings suggest that modifications in the benzothiazine structure can enhance dopaminergic effects.
- Cytotoxicity Assessment: Research evaluating the cytotoxic effects of benzothiazine derivatives reported significant cell death in cancer cell lines treated with these compounds. The study highlighted the importance of functional group positioning in enhancing cytotoxicity.
- Antimicrobial Testing: In vitro assays have shown that benzothiazine derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .
Comparative Analysis
When compared to other benzothiazine derivatives, this compound exhibits unique properties due to its specific substituents:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Dopaminergic Activity |
|---|---|---|---|
| 6-Chloro-4-phenyl-2-(piperidine-1-carbonyl) | High | Moderate | Potential |
| 4-(Bromophenyl)-6-chloro-benzothiazine | Moderate | High | Low |
| 7-Methylbenzothiazine | Low | Moderate | High |
特性
IUPAC Name |
(6-chloro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c21-15-9-10-18-17(13-15)23(16-7-3-1-4-8-16)14-19(27(18,25)26)20(24)22-11-5-2-6-12-22/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCDAMRKUQRQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













